molecular formula C18H21N3OS2 B5996066 2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide

Cat. No.: B5996066
M. Wt: 359.5 g/mol
InChI Key: QQYGKEFUEXHQLO-UHFFFAOYSA-N
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Description

2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is a complex organic compound with the molecular formula C18H21N3OS2 This compound is characterized by the presence of a benzylsulfanyl group, an acetyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzylsulfanyl Acetyl Intermediate: Benzyl mercaptan reacts with chloroacetyl chloride in the presence of a base to form benzylsulfanyl acetyl chloride.

    Hydrazinecarbothioamide Formation: The benzylsulfanyl acetyl chloride is then reacted with N-(1-phenylethyl)hydrazinecarbothioamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazinecarbothioamide derivatives.

Scientific Research Applications

2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may target the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Benzylsulfanyl)acetyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide
  • 2-[(Benzylsulfanyl)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide

Uniqueness

2-[(Benzylsulfanyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide is unique due to its specific substitution pattern and the presence of both benzylsulfanyl and hydrazinecarbothioamide groups

Properties

IUPAC Name

1-[(2-benzylsulfanylacetyl)amino]-3-(1-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS2/c1-14(16-10-6-3-7-11-16)19-18(23)21-20-17(22)13-24-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYGKEFUEXHQLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)NNC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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